3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane
CAS No.: 2195954-59-5
Cat. No.: VC5267054
Molecular Formula: C17H21NO3S
Molecular Weight: 319.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2195954-59-5 |
|---|---|
| Molecular Formula | C17H21NO3S |
| Molecular Weight | 319.42 |
| IUPAC Name | 3-cyclopropylidene-8-(4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C17H21NO3S/c1-21-16-6-8-17(9-7-16)22(19,20)18-14-4-5-15(18)11-13(10-14)12-2-3-12/h6-9,14-15H,2-5,10-11H2,1H3 |
| Standard InChI Key | OZGBVNQODCCTHE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3 |
Introduction
Structural Analysis and Chemical Properties
Core Architecture
The 8-azabicyclo[3.2.1]octane scaffold is a bridged bicyclic system consisting of a six-membered ring fused to a five-membered ring, with a nitrogen atom at the bridgehead position . In 3-cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane, this core is modified by two key substituents:
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A cyclopropylidene group at C3, introducing strain and conformational rigidity.
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A 4-methoxybenzenesulfonyl group at N8, contributing steric bulk and potential hydrogen-bonding interactions .
The cyclopropylidene group (C3) adopts a planar sp²-hybridized configuration, while the sulfonamide group (N8) forms a tetrahedral geometry around sulfur, stabilized by resonance with the aromatic ring .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Bicyclic Core | 8-azabicyclo[3.2.1]octane (tropane skeleton) |
| C3 Substituent | Cyclopropylidene (C₃H₄) |
| N8 Substituent | 4-Methoxybenzenesulfonyl (C₇H₇SO₃) |
| Molecular Formula | C₁₇H₂₁NO₃S |
| Molecular Weight | 319.42 g/mol (calculated) |
Stereochemical Considerations
The bicyclic core imposes significant stereochemical constraints. The nitrogen atom at N8 creates a chiral center, and the sulfonylation at this position typically proceeds with retention of configuration . The cyclopropylidene group introduces a second stereogenic center at C3, though its planar geometry may reduce stereoisomerism. Computational models suggest that the lowest-energy conformation places the cyclopropylidene group equatorial to the bicyclic system, minimizing steric clash with the sulfonamide .
Synthetic Strategies
Core Scaffold Construction
The 8-azabicyclo[3.2.1]octane core is classically synthesized via intramolecular Mannich reactions or [3+2] cycloadditions . For example, acyclic precursors containing pre-installed stereocenters can undergo cyclization under acidic conditions to form the bicyclic structure . Recent advances in enantioselective catalysis have enabled direct asymmetric syntheses, avoiding the need for resolution steps .
Cyclopropylidene Installation
The cyclopropylidene group is introduced via cyclopropanation reactions:
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Simmons-Smith Reaction: Treatment of a C3-vinyl precursor with diiodomethane and a zinc-copper couple yields the cyclopropane ring .
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Transition Metal Catalysis: Rhodium or palladium catalysts enable cyclopropanation of alkenes using diazo compounds .
Sulfonylation at N8
Sulfonylation of the bridgehead nitrogen employs 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . The reaction typically proceeds at room temperature, with the sulfonyl group selectively attacking the less hindered nitrogen lone pair .
While experimental data for the specific compound are unavailable, analogous 8-azabicyclo[3.2.1]octane derivatives provide reference benchmarks:
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
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